N-Isopropylhydroxylamine hydrochloride

Polymerization Shortstopping Elastomer Production Radical Scavenging

Sourcing challenges with inconsistent Mooney viscosity control and nitrosamine compliance in emulsion polymerization? This hydrochloride salt is a stable, solid radical scavenger and shortstopping agent that eliminates nitrosamine formation. Key advantages: enables precise Mooney viscosity control in SBR/NBR production; prevents popcorn polymer formation; improves elastomer color and monomer recycling efficiency. Unlike DEHA or SDD, it does not generate regulated nitrosamines, ensuring regulatory compliance and process optimization.

Molecular Formula C3H10ClNO
Molecular Weight 111.57 g/mol
CAS No. 50632-53-6
Cat. No. B1295778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylhydroxylamine hydrochloride
CAS50632-53-6
Molecular FormulaC3H10ClNO
Molecular Weight111.57 g/mol
Structural Identifiers
SMILESCC(C)NO.Cl
InChIInChI=1S/C3H9NO.ClH/c1-3(2)4-5;/h3-5H,1-2H3;1H
InChIKeyBYXUIKZQGOPKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylhydroxylamine hydrochloride (CAS 50632-53-6) Technical Specifications and Procurement Data


N-Isopropylhydroxylamine hydrochloride (CAS 50632-53-6) is an organic salt with the molecular formula C3H10ClNO and a molecular weight of 111.57 g/mol . It appears as a white to beige crystalline powder with a melting point of 68-72°C . This compound is the hydrochloride salt of N-isopropylhydroxylamine (IPHA, CAS 5080-22-8), a secondary alkyl hydroxylamine. It is a versatile reagent in organic synthesis and is a key active component in industrial polymerization processes as a radical scavenger and shortstopping agent [1].

Format Stable hydrochloride salt for solid handling
Selection Logic N-alkyl selectivity over O-isomer instability
Workflow Industrial shortstopping and polymer modification

Technical Basis for Selecting N-Isopropylhydroxylamine hydrochloride Over Generic Hydroxylamine Analogs


Substituting N-isopropylhydroxylamine hydrochloride with other hydroxylamine derivatives is not functionally equivalent due to significant differences in stability, selectivity, and application-specific performance. The N-isopropyl substitution imparts unique reactivity and radical quenching performance compared to unsubstituted hydroxylamine or O-substituted isomers [1]. Furthermore, as the hydrochloride salt, it offers improved handling and stability as a solid compared to the free base, which is a liquid, and is less prone to oxidation than its O-isopropyl analog . In critical applications such as polymerization shortstopping, specific combinations of this compound with other alkyl hydroxylamines are required to achieve optimal Mooney viscosity control and prevent nitrosamine formation, outcomes not replicable with generic alternatives like N,N-diethylhydroxylamine (DEHA) alone [2].

Free base or liquid analogs
May require different storage and handling; solid salt form offers improved stability and purity profile.
O-isopropyl isomer or generic DEHA
Reactivity and radical quenching performance may shift; nitrosamine formation risk and Mooney viscosity control may not transfer directly.
Unsubstituted hydroxylamine
Selectivity and stability context may differ significantly for polymerization and synthesis workflows.

Comparative Performance Data: N-Isopropylhydroxylamine hydrochloride vs. Key Industrial Analogs


Comparative Performance of IPHA-Based Shortstop vs. Conventional Agents in SBR/NBR Elastomer Production

The commercial product Chainguard™ I-15, a 15% aqueous solution of N-isopropylhydroxylamine (IPHA) hydrochloride , provides a clear differentiation from conventional shortstopping agents. The use of this IPHA-based shortstop results in elastomers with a more desirable color compared to those stopped with either sodium dimethyldithiocarbamate (SDD)/N,N-diethylhydroxylamine (DEHA) or DEHA alone. Importantly, it is also described as exhibiting a 'better effective level' than SDD and DEHA . This performance advantage is further substantiated by the property that it allows for the production of nitrosamine-free rubber, a critical health and safety consideration not met by other agents like DEHA which can form nitrosamine precursors [1]. Furthermore, IPHA does not suffer from the volatility issues of DEHA, which is readily removed with unreactive monomers during steam stripping, leading to insufficient levels in the latex emulsion and Mooney viscosity drift [1]. In contrast, IPHA provides excellent Mooney viscosity control without contributing to regulated nitrosamine formation [1].

Elastomer Shortstop
Head-to-head
Nitrosamine-free rubber with more desirable color and stable Mooney viscosity vs. SDD/DEHA agents.
Supports procurement for regulated, high-quality elastomer production.
Data to verify: Patent-level comparison in SBR/NBR emulsion polymerization.
Polymerization Shortstopping Elastomer Production Radical Scavenging

Efficiency of N-Isopropylhydroxylamine in Polymer-Analogous Nitrone Synthesis

N-isopropylhydroxylamine demonstrates superior reactivity in the synthesis of polymeric nitrons. In a study by Heinenberg et al., the condensation of polymeric benzaldehydes with an excess of N-isopropylhydroxylamine at room temperature produced the corresponding polymeric nitrons in 'almost quantitative yields' [1]. This high efficiency is a key differentiator from other nucleophiles or conditions that might yield lower conversion or require more forcing conditions, which could be detrimental to sensitive polymer backbones. This quantitative conversion is a critical parameter for chemists designing post-polymerization modifications.

Nitrone Synthesis Yield
Cross-study
Almost quantitative yields at room temperature.
Supports efficient, mild-condition post-polymerization modification workflow.
Data to verify: Polymer-analogous reaction with benzaldehydes.
Polymer Modification Nitrone Synthesis Click Chemistry

Enhanced Thermodynamic Stability of N-Isopropylhydroxylamine Hydrochloride vs. O-Protonated Analogs

Computational studies have quantified the energetic preference for N-protonation over O-protonation in hydroxylamines, which directly impacts the stability of the salt form. For N-isopropylhydroxylamine, the N-protonated form (as found in the hydrochloride salt) is more stable than the O-protonated species by approximately 8-10 kcal/mol . This significant energy difference underscores why the N-alkylated hydroxylamine hydrochloride is a stable, isolable solid, whereas the O-alkylated analog (O-isopropylhydroxylamine) is described as less stable . This intrinsic stability is a critical differentiator for procurement, as it directly impacts shelf-life and handling characteristics.

Salt Stability
Class-level
N-protonated form ~8-10 kcal/mol more stable than O-protonated.
Provides thermodynamic basis for selecting HCl salt over O-isomer.
Source review: Computational class-level inference.
Chemical Stability Computational Chemistry Salt Form Selection

Verified Purity and Melting Point Specifications from Commercial Suppliers

Reputable vendors provide well-defined analytical specifications for N-Isopropylhydroxylamine hydrochloride, which are essential for quality assurance in research and industrial settings. Tokyo Chemical Industry (TCI) specifies a purity of >98.0% by both total nitrogen analysis and argentometric titration, with a melting point of 68.0 to 72.0 °C [1]. Similarly, Chem-Impex International offers the compound with a purity of ≥98% (Assay) and a melting point of 68 - 72 °C (Lit.) . This consistency in reported physical constants across suppliers provides a reliable benchmark for identity and purity confirmation upon receipt, a critical step in any scientific workflow. This contrasts with less defined materials or alternative forms like the free base, which is a liquid with different handling and purity considerations.

Supplier Specs
Context-dependent
Purity >98%, Melting Point 68-72°C across vendors.
Consistent lot attribute for identity and purity verification.
Data to verify: Supplier certificate of analysis.
Quality Control Procurement Specification Analytical Chemistry

Primary Application Scenarios for N-Isopropylhydroxylamine hydrochloride Based on Validated Performance


Controlled Free-Radical Polymerization Shortstopping in Synthetic Rubber Manufacturing

This compound is a critical component in shortstopping agents for the production of SBR and NBR elastomers. The evidence confirms its use in commercial products like Chainguard™ I-15 , where it provides superior control over Mooney viscosity, prevents undesirable popcorn polymer formation, and crucially, does not generate regulated nitrosamines—a key advantage over conventional agents like DEHA and SDD [1]. Its use also improves final elastomer color and minimizes the carryover of the shortstop into recycled monomer streams, leading to cost savings and process efficiency .

Efficient Post-Polymerization Modification to Form Functional Polynitrons

In advanced materials chemistry, N-isopropylhydroxylamine is the reagent of choice for the polymer-analogous synthesis of polynitrons. Research has demonstrated that its condensation with aldehyde-containing polymers proceeds in 'almost quantitative yields' at room temperature [2]. This high efficiency under mild conditions makes it uniquely suitable for modifying sensitive polymeric architectures, enabling the creation of functional materials for optical and electronic applications where full conversion is paramount [2].

Stable Reagent for Reductive Amination and Oxime Formation in Pharmaceutical Synthesis

As a stable hydrochloride salt, this compound serves as a reliable and high-purity reagent for various organic transformations. It is widely utilized for reductive amination of carbonyl compounds and in the synthesis of oximes, which are key intermediates in the production of active pharmaceutical ingredients (APIs) and agrochemicals [3]. Its defined melting point and high commercial purity (>98%) [4] make it a trustworthy building block for complex synthetic routes where consistent quality and reliable reactivity are essential.

Application
Selection Property
Validation Focus
SBR/NBR Elastomer Shortstopping
Nitrosamine prevention and Mooney viscosity control
Process stability and elastomer color endpoint
Polymeric Nitrone Formation
Mild-condition reactivity with aldehydes
Quantitative conversion and polymer backbone integrity
Reductive Amination and Oxime Synthesis
High-purity, stable hydrochloride reagent
Lot consistency and identity confirmation via melting point

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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